2-Amino-5-bromo-4-methoxybenzoic acid
Overview
Description
2-Amino-5-bromo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzoic acid core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of bromine or bromine-containing reagents, nitrating agents such as nitric acid, and reducing agents like iron or tin in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the methoxy group can be demethylated under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds when reacted with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like iron powder or tin chloride in hydrochloric acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted benzoic acids
- Nitrobenzoic acids
- Biaryl compounds
Scientific Research Applications
2-Amino-5-bromo-4-methoxybenzoic acid is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The amino and bromine groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
2-Amino-5-methoxybenzoic acid: Lacks the bromine atom, which affects its reactivity and applications.
2-Bromo-5-methoxybenzoic acid:
2-Amino-4-methoxybenzoic acid: The position of the bromine atom is different, leading to variations in reactivity and applications.
Uniqueness: 2-Amino-5-bromo-4-methoxybenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzoic acid core. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-5-bromo-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAASTFSTXYEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599312 | |
Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169045-04-9 | |
Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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